5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Overview
Description
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine: is an organic compound with the molecular formula C10H12BrNO2 . It is a brominated pyridine derivative, where the bromine atom is positioned at the 5th carbon of the pyridine ring, and a tetrahydro-2H-pyran-4-yloxy group is attached to the 2nd carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Mechanism of Action
Mode of Action
Like many brominated compounds, it may interact with its targets through covalent bonding, which can lead to changes in the target’s function .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine’s action are currently unknown. More research is needed to understand the compound’s biological activity and potential therapeutic effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5th position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Formation of Tetrahydro-2H-pyran-4-yloxy Group: The tetrahydro-2H-pyran-4-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the brominated pyridine with tetrahydro-2H-pyran-4-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the tetrahydro-2H-pyran-4-yloxy group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by linking with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Coupling Reactions: Palladium (Pd) catalysts, boronic acids, or halides.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would result in a biaryl compound .
Scientific Research Applications
Chemistry:
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications .
Biology and Medicine:
In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the development of new polymers, coatings, and electronic materials .
Comparison with Similar Compounds
5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure but lacks the oxygen atom in the tetrahydro-2H-pyran-4-yloxy group.
2-(4-Bromophenoxy)tetrahydropyran: Contains a bromophenoxy group instead of a bromopyridine group.
4-Bromotetrahydropyran: Similar tetrahydropyran structure but lacks the pyridine ring
Uniqueness:
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is unique due to the presence of both a brominated pyridine ring and a tetrahydro-2H-pyran-4-yloxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTXTBRJCPHMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620000 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494772-07-5 | |
Record name | 5-Bromo-2-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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